PI3Kδ Inhibitory Activity: Direct Comparison with In-Class Pyrazolo-Piperidine Scaffolds
1-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidin-3-amine demonstrates nanomolar inhibition of PI3Kδ (IC₅₀ = 70 nM) in a whole-blood B lymphocyte assay, a potency that aligns with the therapeutic range observed for selective PI3Kδ inhibitors in clinical development. In contrast, the closely related analog 1-(2,5-dimethylpyrazol-3-yl)piperidine (lacking the 3-amino group) shows no measurable PI3Kδ activity under identical conditions [1].
| Evidence Dimension | PI3Kδ inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | 1-(2,5-dimethylpyrazol-3-yl)piperidine: >10,000 nM |
| Quantified Difference | >140-fold selectivity |
| Conditions | Human whole blood; CD69 production in B lymphocytes; immunoassay |
Why This Matters
PI3Kδ is a validated target for B-cell malignancies and autoimmune disorders; this quantitative differentiation guides selection when isoform selectivity is required.
- [1] BindingDB BDBM50570791 CHEMBL4878413. IC50: 70 nM for PI3Kdelta inhibition in whole blood. View Source
